molecular formula C9H14O4 B14375233 4,4-Dimethyl-6-oxooxan-2-yl acetate CAS No. 90664-78-1

4,4-Dimethyl-6-oxooxan-2-yl acetate

Cat. No.: B14375233
CAS No.: 90664-78-1
M. Wt: 186.20 g/mol
InChI Key: ACAVBNZSJADWNG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-oxooxan-2-yl acetate is a cyclic ester derivative of tetrahydropyran (oxan) with a ketone group at position 6, two methyl groups at position 4, and an acetate ester at position 2. Its molecular formula is C₉H₁₄O₅, and its structure combines rigidity from the oxan ring with reactivity from the ketone and ester functionalities.

Properties

CAS No.

90664-78-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(4,4-dimethyl-6-oxooxan-2-yl) acetate

InChI

InChI=1S/C9H14O4/c1-6(10)12-8-5-9(2,3)4-7(11)13-8/h8H,4-5H2,1-3H3

InChI Key

ACAVBNZSJADWNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CC(=O)O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-oxooxan-2-yl acetate typically involves the reaction of 4,4-dimethyl-6-oxooxan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-6-oxooxan-2-yl acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-oxooxan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-6-oxooxan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-6-oxooxan-2-yl acetate exerts its effects involves interactions with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of 4,4-Dimethyl-6-oxooxan-2-yl acetate and related compounds:

Compound Name Molecular Formula Key Functional Groups Notable Substituents
4,4-Dimethyl-6-oxooxan-2-yl acetate C₉H₁₄O₅ Oxan ring, ketone, acetate ester 4,4-dimethyl, 6-oxo
(Z,Z)-7,11-Hexadecadienyl acetate 1 C₁₈H₃₂O₂ Linear dienyl chain, acetate ester Unsaturated hydrocarbon backbone
Hexadecyl oxan derivative 2 C₂₈H₄₇NO₈ Oxan ring, multiple acetates, hexadecyl 5-acetamido, 3,4-diacetyloxy
Vinyl acetate 34 C₄H₆O₂ Vinyl ester Ethylene backbone

Key Observations :

  • Rigidity vs. Flexibility : The oxan ring in the target compound imparts conformational rigidity, unlike linear esters like (Z,Z)-7,11-hexadecadienyl acetate or vinyl acetate, which exhibit greater flexibility.

Physicochemical Properties

While direct data for 4,4-Dimethyl-6-oxooxan-2-yl acetate is scarce, inferences can be drawn from analogs:

Property 4,4-Dimethyl-6-oxooxan-2-yl Acetate (Z,Z)-7,11-Hexadecadienyl Acetate Vinyl Acetate
Solubility Likely low in water (hydrophobic substituents) Highly hydrophobic Moderate in polar solvents
Reactivity Ester hydrolysis (enhanced by ketone) Polymerization (dienyl backbone) Rapid polymerization
Applications Organic synthesis (hypothesized) Pheromones, fragrances Polymers (e.g., PVA) 56

Functional Group Impact :

  • The ketone at position 6 in the target compound may polarize the ester group, accelerating hydrolysis compared to less electron-deficient esters like hexadecyl derivatives .
  • Vinyl acetate’s unsaturated backbone enables rapid radical polymerization, a property absent in saturated oxan-based acetates .

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